![molecular formula C16H24N4O2 B10836482 N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B10836482.png)
N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US10022354, Example 152” is a ligand identified as BDBM281212. It is known for its high affinity towards lysine-specific demethylase 5A (KDM5A), an enzyme involved in the regulation of gene expression through histone demethylation . This compound has shown potential in various scientific research applications, particularly in the fields of epigenetics and cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US10022354, Example 152” involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as condensation reactions, nucleophilic substitutions, and purification processes like chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistency and purity of the final product, and implementing quality control measures. The use of automated synthesis and purification systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
“US10022354, Example 152” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the compound’s structure by replacing specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce various substituted analogs of the original compound.
Scientific Research Applications
“US10022354, Example 152” has several scientific research applications:
Chemistry: It is used as a tool compound to study the mechanisms of histone demethylation and enzyme inhibition.
Biology: The compound helps in understanding the role of KDM5A in gene regulation and cellular processes.
Medicine: It has potential therapeutic applications in cancer treatment by targeting KDM5A, which is implicated in tumor progression.
Industry: The compound can be used in the development of new drugs and therapeutic agents targeting epigenetic modifications.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of lysine-specific demethylase 5A (KDM5A). KDM5A is an enzyme that removes methyl groups from lysine residues on histone proteins, thereby regulating gene expression. By inhibiting KDM5A, “US10022354, Example 152” can alter the epigenetic landscape, leading to changes in gene expression and cellular behavior .
Comparison with Similar Compounds
Similar Compounds
US10022354, Example 46: Another ligand with affinity towards KDM5A, but with different binding characteristics and potency.
Other KDM5A Inhibitors: Compounds with similar mechanisms of action but varying in structure and efficacy.
Uniqueness
“US10022354, Example 152” is unique due to its high affinity and specificity for KDM5A, making it a valuable tool for studying the enzyme’s role in epigenetics and its potential as a therapeutic target. Its distinct chemical structure and binding properties set it apart from other similar compounds.
Properties
Molecular Formula |
C16H24N4O2 |
|---|---|
Molecular Weight |
304.39 g/mol |
IUPAC Name |
N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclobutanecarboxamide |
InChI |
InChI=1S/C16H24N4O2/c1-10(2)13-8-14(19-18-13)16(22)20-7-6-12(9-20)17-15(21)11-4-3-5-11/h8,10-12H,3-7,9H2,1-2H3,(H,17,21)(H,18,19) |
InChI Key |
WFZQSICPYNAMNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)N2CCC(C2)NC(=O)C3CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-[8-tert-butyl-2-[3-(3,3-dimethylbutoxy)phenyl]-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide](/img/structure/B10836400.png)
![Thieno[2,3-c]pyridine derivative 1](/img/structure/B10836414.png)

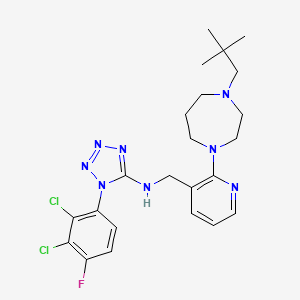

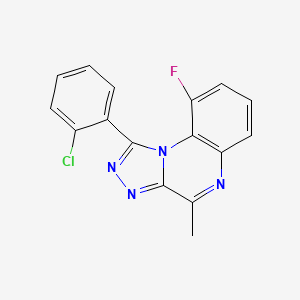
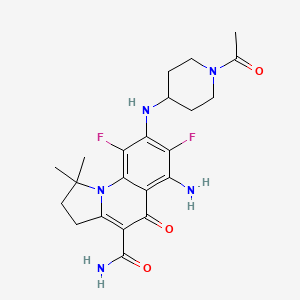
![ethyl (2Z)-2-cyano-3-[(9-ethyl-9H-carbazol-3-yl)amino]prop-2-enoate](/img/structure/B10836444.png)


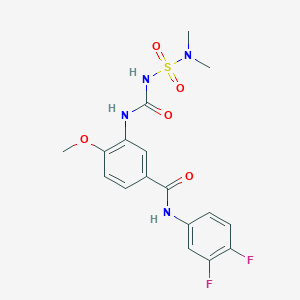
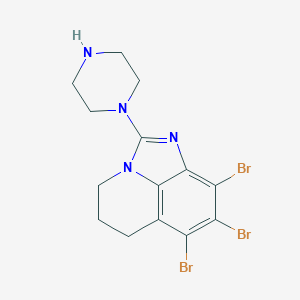
![N,N,2-trimethyl-6-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B10836475.png)

